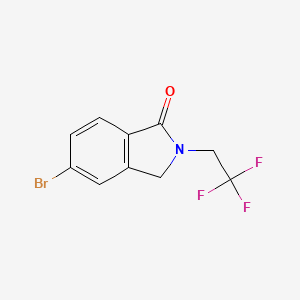
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one
Descripción general
Descripción
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one (5-Br-T-EI-1-one) is an organic compound with a unique structure and properties. It is a member of the isoindol-1-one family, and is commonly used in scientific research and laboratory experiments due to its various applications.
Aplicaciones Científicas De Investigación
5-Br-T-EI-1-one has a wide range of scientific research applications. It has been used in the synthesis of several other compounds, such as the synthesis of 5-bromo-3-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one, 5-bromo-2-(2,2,2-trifluoroethyl)-1,3-dihydro-1H-isoindol-2-one, and 5-bromo-2-(2,2,2-trifluoroethyl)-1H-isoindole-3-carboxylic acid. It has also been used in the synthesis of heterocyclic compounds and in the preparation of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Br-T-EI-1-one is not completely understood. However, it has been suggested that the compound may act as a proton acceptor, forming a covalent bond with a protonated species. This covalent bond may then be broken, allowing the compound to act as a nucleophile and participate in a variety of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Br-T-EI-1-one are not well understood. However, it has been suggested that the compound may act as a weak inhibitor of certain enzymes, such as cytochrome P450s. In addition, it has been suggested that the compound may have anticonvulsant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Br-T-EI-1-one is a useful compound for laboratory experiments due to its low cost, ease of synthesis, and wide range of applications. However, it is important to note that the compound is toxic and should be handled with caution. In addition, the compound may react with other compounds in the laboratory, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research involving 5-Br-T-EI-1-one. These include further studies into the biochemical and physiological effects of the compound, as well as studies into its potential applications in drug development. In addition, further research into the synthesis of the compound could lead to improved methods of production. Finally, further studies into the mechanism of action of the compound could lead to a better understanding of its potential therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-1-2-8-6(3-7)4-15(9(8)16)5-10(12,13)14/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBTWKQPJNEYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)C(=O)N1CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2,2,2-trifluoroethyl)-2,3-dihydro-1H-isoindol-1-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1488155.png)
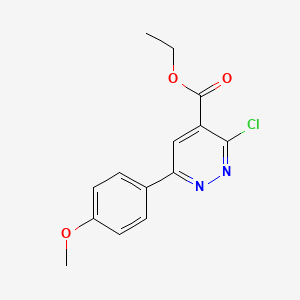
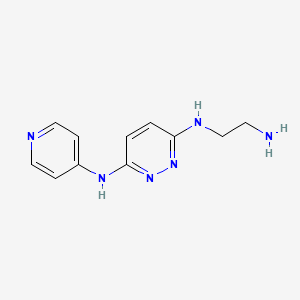

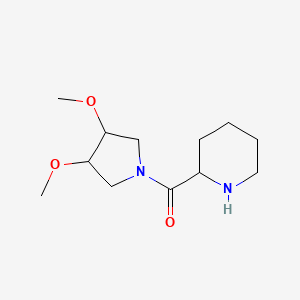

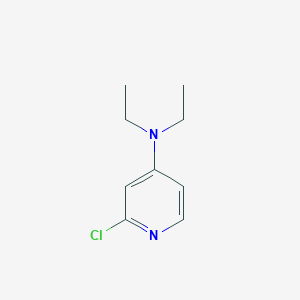


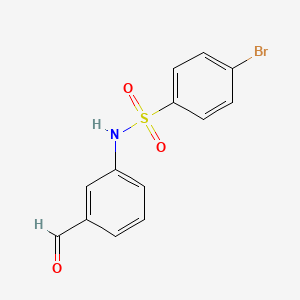
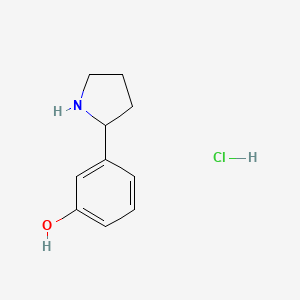

![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)